molecular formula C11H12 B14632149 1-(Cyclopropylidenemethyl)-4-methylbenzene CAS No. 55088-80-7

1-(Cyclopropylidenemethyl)-4-methylbenzene

Cat. No.: B14632149
CAS No.: 55088-80-7
M. Wt: 144.21 g/mol
InChI Key: NGPXSZNXZRTGNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopropylidenemethyl)-4-methylbenzene, also known as cyclopropylidenemethylbenzene, is an organic compound with the molecular formula C10H10. It is a colorless liquid with a characteristic odor and is highly volatile. This compound belongs to the cycloalkene family and is structurally similar to cyclopentadiene, with a cyclopropylmethyl group attached to the carbon-carbon double bond .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Cyclopropylidenemethyl)-4-methylbenzene can be synthesized via the reaction of cyclopropylcarbinol with formaldehyde in the presence of a Lewis acid catalyst. The resulting product is then dehydrated to form the desired compound. Another method involves the reaction of cyclopropylcarbinol with acetylene in the presence of a nickel catalyst.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned reactions. The choice of catalyst and reaction conditions can be optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylidenemethyl)-4-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Cyclopropylidenemethyl)-4-methylbenzene has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylidenemethyl)-4-methylbenzene involves its interaction with various molecular targets and pathways. Its reactivity is primarily due to the presence of the cyclopropylidene group, which can undergo ring-opening reactions and form reactive intermediates. These intermediates can interact with biological molecules, leading to various effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Cyclopropylidenemethyl)-4-methylbenzene is unique due to its specific cyclopropylidene group attached to the benzene ring, which imparts distinct chemical reactivity and potential biological activities .

Properties

CAS No.

55088-80-7

Molecular Formula

C11H12

Molecular Weight

144.21 g/mol

IUPAC Name

1-(cyclopropylidenemethyl)-4-methylbenzene

InChI

InChI=1S/C11H12/c1-9-2-4-10(5-3-9)8-11-6-7-11/h2-5,8H,6-7H2,1H3

InChI Key

NGPXSZNXZRTGNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.